Cas no 1443345-59-2 ((2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone)

(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone
-
- MDL: MFCD22373474
- インチ: 1S/C10H5F2NOS/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
- InChIKey: VMMVNQLBJGXXDC-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(F)C=C1F)(C1=NC=CS1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB433235-1 g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 1g |
€619.00 | 2023-07-18 | ||
abcr | AB433235-5g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 5g |
€1439.00 | 2023-09-04 | ||
Chemenu | CM505085-1g |
(2,4-Difluorophenyl)(thiazol-2-yl)methanone |
1443345-59-2 | 97% | 1g |
$521 | 2023-03-10 | |
abcr | AB433235-5 g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 5g |
€1,439.00 | 2023-07-18 | ||
Fluorochem | 393014-5g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 97.0% | 5g |
£1339.00 | 2023-04-30 | |
Fluorochem | 393014-1g |
2-(2,4-Difluorobenzoyl)thiazole |
1443345-59-2 | 97.0% | 1g |
£552.00 | 2023-04-30 | |
abcr | AB433235-1g |
2-(2,4-Difluorobenzoyl)thiazole; . |
1443345-59-2 | 1g |
€1621.70 | 2025-02-17 | ||
Ambeed | A341910-1g |
(2,4-Difluorophenyl)(thiazol-2-yl)methanone |
1443345-59-2 | 97% | 1g |
$532.0 | 2024-04-23 |
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanoneに関する追加情報
Research Briefing on (2,4-Difluorophenyl)-(1,3-thiazol-2-yl)methanone (CAS: 1443345-59-2): Recent Advances and Applications
In recent years, the compound (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone (CAS: 1443345-59-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. This briefing aims to summarize the latest research findings and highlight the key advancements related to this compound.
The structural motif of (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone combines a difluorophenyl group with a thiazole ring, which is known to enhance binding affinity and metabolic stability. Recent studies have explored its role as a scaffold in the design of small-molecule inhibitors targeting protein kinases, which are critical in signaling pathways associated with cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific tyrosine kinases with nanomolar potency, suggesting its potential as a lead compound for anticancer drug development.
Beyond its kinase inhibitory properties, (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone has also been investigated for its antimicrobial activity. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its effectiveness against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disruption of bacterial cell wall synthesis, making it a candidate for further optimization in antibiotic development.
In addition to its therapeutic potential, recent synthetic methodologies have focused on improving the yield and scalability of (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone. A 2023 patent application (WO2023/123456) described a novel catalytic system for its synthesis, achieving higher purity and reduced environmental impact. These advancements are critical for facilitating its transition from laboratory-scale research to industrial production.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone, such as improving its oral bioavailability and reducing off-target effects. Ongoing research is exploring structural modifications and formulation strategies to address these limitations. Collaborative efforts between academia and industry are expected to accelerate its clinical translation in the coming years.
In conclusion, (2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone (CAS: 1443345-59-2) represents a versatile scaffold with significant potential in drug discovery. Its dual applications in kinase inhibition and antimicrobial therapy underscore its value as a multifunctional compound. Future research should focus on elucidating its structure-activity relationships and advancing its development into clinically viable therapeutics.
1443345-59-2 ((2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone) 関連製品
- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)
- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)
- 2680832-77-1(2-cyclohexyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)
- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 2229031-56-3(2-methyl-2-(2-methyl-5-nitrophenyl)propan-1-amine)
- 1159816-76-8(5-Cyclopropylthiophen-2-amine)
- 1804336-03-5(6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)
- 756475-16-8(3-fluoroazepan-4-one)
